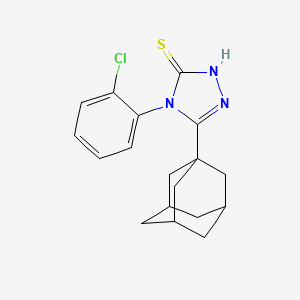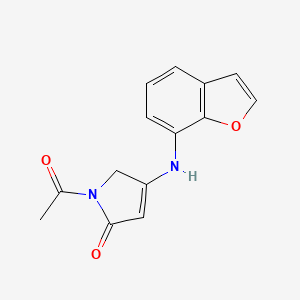![molecular formula C12H19N3O5 B11058013 3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one](/img/structure/B11058013.png)
3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a butyl group, two nitro groups, and an azabicyclo nonane core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one typically involves a multi-step process. One common method starts with the nitration of 3,5-dinitroanisole, followed by a series of reactions to introduce the butyl group and form the azabicyclo nonane structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions in specialized reactors. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction parameters and reducing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different nitro derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the nitro groups under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions employed. For example, reduction of the nitro groups typically yields diamino derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including explosives and propellants due to its high energy content.
Mechanism of Action
The mechanism by which 3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one exerts its effects involves interactions with various molecular targets. The nitro groups can undergo redox reactions, generating reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but they likely involve key enzymes and receptors in the cells.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but differs in the number and position of nitro groups.
1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane (HMX): Known for its use in explosives, HMX has a similar nitro group arrangement but a different core structure.
3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-en-6-one: This compound is closely related but has a different substitution pattern on the bicyclic core.
Uniqueness
3-Butyl-1,5-dinitro-3-azabicyclo[331]nonan-7-one is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C12H19N3O5 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
3-butyl-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one |
InChI |
InChI=1S/C12H19N3O5/c1-2-3-4-13-8-11(14(17)18)5-10(16)6-12(7-11,9-13)15(19)20/h2-9H2,1H3 |
InChI Key |
ZXDXPSXWZVPTNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC2(CC(=O)CC(C2)(C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B11057931.png)


![4-(3,4-dihydroxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11057948.png)


![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11057975.png)
![1-(4-Fluorophenyl)-3-{4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11057988.png)
![3-(2-chloro-5-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057990.png)
![4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B11058006.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11058012.png)
![Methyl 4-[2,5-dioxo-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidin-1-yl]benzoate](/img/structure/B11058014.png)
![2-{methyl[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]amino}ethanol](/img/structure/B11058019.png)
![7-[(4-Methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile](/img/structure/B11058022.png)
